3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide

MEK1/2 inhibition pERK suppression cellular IC50

The challenge: CI-1040 suffers from poor solubility and rapid clearance; other MEK inhibitors (trametinib, selumetinib) lack pediatric NF1-PN approval or CNS penetration. The solution: Mirdametinib (PD-0325901). - **Superior pharmacokinetics:** Engineered 2-fluoro substitution improves solubility (190 vs. <1 µg/mL at pH 6.5) vs. CI-1040. - **CNS-optimized:** Weakest P-gp/BCRP substrate among 5 clinical MEK inhibitors, enabling brain pERK suppression. - **Regulatory gold standard:** Only MEK inhibitor FDA-approved for adult & pediatric NF1-PN (ReNeu trial: 41-52% ORR). - **Stem cell application:** Core 2i pluripotency component (0.33 nM IC50). Reliable global supply from BenchChem.

Molecular Formula C15H12F3IN2O3
Molecular Weight 452.17 g/mol
CAS No. 391209-55-5
Cat. No. B3036643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide
CAS391209-55-5
Molecular FormulaC15H12F3IN2O3
Molecular Weight452.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCCO
InChIInChI=1S/C15H12F3IN2O3/c16-10-3-2-9(15(23)21-24-6-5-22)14(13(10)18)20-12-4-1-8(19)7-11(12)17/h1-4,7,20,22H,5-6H2,(H,21,23)
InChIKeyGQAZGSHVSAGDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirdametinib (PD-0325901) — MEK1/2 Inhibitor Overview


Mirdametinib (also known as PD-0325901, CAS 391209-55-5, common alternative CAS 391210-10-9) is a synthetic, orally bioavailable, highly selective, non–ATP-competitive allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/MEK2) [1]. It was developed by Pfizer as a second-generation analogue of CI-1040 (PD-184352) through systematic optimization of the benzhydroxamate scaffold, specifically replacing the N-cyclopropylmethoxy side chain with an (R)-2,3-dihydroxypropoxy moiety and substituting the 2-chloro with a 2-fluoro on the aniline ring to improve potency, solubility, and metabolic stability [1]. Mirdametinib received FDA approval on February 11, 2025, under the brand name Gomekli® for adult and pediatric patients ≥2 years with NF1-associated symptomatic plexiform neurofibromas not amenable to complete resection [2].

Pathway target Non-ATP-competitive allosteric MEK1/2 pathway inhibition study fit
Key selection logic Isoform-selectivity assay context with low off-target kinase profile
Formulation context Reported oral bioavailability and solubility support in vivo dosing models

Why Other MEK Inhibitors Cannot Substitute for PD-0325901


Attempting to substitute PD-0325901 with its direct predecessor CI-1040 or with other clinical-stage MEK inhibitors (selumetinib, trametinib, cobimetinib, binimetinib) is frequently inappropriate for several provably quantifiable reasons. CI-1040 was terminated after Phase II due to insufficient systemic exposure resulting from sub-microgram-per-millilitre aqueous solubility at physiological pH and rapid metabolic clearance — problems that PD-0325901 was explicitly engineered to overcome via a 2-fluoro substitution on the aniline ring and an (R)-2,3-dihydroxypropoxy hydroxamate side chain [1]. For intracranial applications, PD-0325901 is uniquely disadvantaged as a P-glycoprotein/BCRP substrate compared with trametinib, selumetinib, binimetinib, and pimasertib, enabling brain target engagement at clinically achievable plasma concentrations that the other agents cannot match [2]. Even among FDA-approved agents, PD-0325901 is the only MEK inhibitor approved for both adult and pediatric NF1-PN, whereas selumetinib is restricted to pediatric use.

!
CI-1040 (PD-184352)
Direct predecessor lacks required solubility and metabolic stability. Reported systemic exposure and target suppression profiles may not reproduce.
!
Selumetinib
Regulatory context differs: restricted to pediatric NF1-PN. Adult model endpoint context may not transfer directly. Brain penetration profile limited by efflux transporters.
!
Trametinib, Binimetinib, Cobimetinib
Strong P-gp/BCRP substrates; CNS target engagement may not be achievable at relevant concentrations. Clinical comparator context differs by indication.

Quantitative Differentiation Against Closest Comparators


Cellular MEK Inhibition Potency vs. CI-1040

In the C26 mouse colon carcinoma cell line, PD-0325901 inhibited ERK1/2 phosphorylation with an IC50 of 0.34 nM, whereas CI-1040 required an IC50 of 82 nM in the identical assay system, representing an approximately 241-fold improvement in cellular potency [1]. This differential is consistent with the broader literature describing PD-0325901 as roughly 500-fold more potent than CI-1040 with respect to cellular pERK suppression, reflecting subnanomolar activity [2]. The biochemical Kiapp of PD-0325901 against activated MEK1 and MEK2 is 1 nM, with individual Ki values of 1.1 nM (MEK1) and 0.79 nM (MEK2), and the compound is inactive against a panel of 27 other kinases (IC50 > 10 µM) [1].

Cellular MEK inhibition
Head-to-head
IC50 0.34 nM vs CI-1040 82 nM
~241× reported higher cellular potency
Supports pERK pathway-response interpretation at low concentrations.
C26 mouse colon carcinoma cell line; pERK endpoint. Assay context may not transfer across all cell models.
MEK1/2 inhibition pERK suppression cellular IC50

Aqueous Solubility Advantage Over CI-1040

At pH 6.5 (representative of intestinal fluid), PD-0325901 exhibits an aqueous solubility of 190 µg/mL, compared with less than 1 µg/mL for CI-1040 — a greater than 190-fold improvement [1]. This solubility differential is the primary pharmaceutical factor that distinguishes the two molecules: CI-1040's clinical development was terminated precisely because its poor solubility led to inadequate and highly variable systemic exposure in Phase II trials, with target suppression in tumor biopsies below 90% in 8 of 11 tumors tested [2]. PD-0325901's 2-fluoro substitution on the aniline ring and the (R)-2,3-dihydroxypropoxy side chain together disrupt crystal lattice packing and introduce additional hydrogen-bonding capacity, directly addressing the solubility deficit [3].

Aqueous solubility
Head-to-head
190 µg/mL vs
Supports reliable dose preparation and formulation consistency in vitro and in vivo.
pH 6.5 aqueous buffer. Actual formulation solubility must be verified in target vehicle.
CYP3A4 inhibition
Head-to-head
IC50 >40 µM vs 5 µM
>8× lower inhibition liability
Reduces risk of pharmacokinetic interactions in combination assay designs.
Recombinant human CYP3A4 enzyme assay. In vivo interaction magnitude is context-dependent.
Brain penetration
Head-to-head
Weakest P-gp/BCRP substrate; brain pERK suppression at clinically relevant plasma levels
Supports CNS MEK pathway target engagement studies. Reported unique profile among tested MEK inhibitors.
Based on MDCKII transwell and knockout mouse model comparison. Intracranial tumor model endpoint validation needed.
In vivo effective dose
Head-to-head
25 vs 900 mg/kg/day
36× lower dose for comparable response
Supports durable 24-hour pERK suppression with reported lower dose requirement in C26 model.
Syngeneic mouse C26 colon carcinoma model. Dose translation across models requires independent validation.
FDA regulatory context
Cross-study comparable
Adult and pediatric NF1-PN approval (2025). Reported ORR 41% adults, 52% pediatrics (ReNeu Phase 2b).
Only MEK inhibitor with adult NF1-PN regulatory approval context. Supports research model reference selection.
Regulatory status reflects clinical evidence; research models may require distinct endpoint definitions.
drug solubility formulation oral bioavailability pH-dependent solubility

CYP3A4 Inhibition Liability vs. CI-1040

PD-0325901 inhibits the major human drug-metabolizing cytochrome P450 enzyme CYP3A4 with an IC50 greater than 40 µM, whereas CI-1040 inhibits CYP3A4 with an IC50 of 5 µM — an improvement of more than 8-fold [1]. This differential is mechanistically important because CI-1040's CYP3A4 inhibition contributed to unpredictable pharmacokinetics when co-administered with other CYP3A4 substrates, and many common research tool compounds and clinical agents (e.g., dexamethasone, kinase inhibitors) are CYP3A4 substrates. The reduced CYP3A4 liability of PD-0325901 was a deliberate outcome of the benzhydroxamate side-chain optimization [2]. In the Phase I clinical setting, PD-0325901 exhibited dose-proportional exposure with generally predictable pharmacokinetics across a 1 mg QD to 30 mg BID dose range, consistent with low CYP auto-inhibition [3].

CYP3A4 inhibition
Head-to-head
IC50 >40 µM vs 5 µM
>8× lower inhibition liability
Reduces risk of pharmacokinetic interactions in combination assay designs.
Recombinant human CYP3A4 enzyme assay. In vivo interaction magnitude is context-dependent.
CYP3A4 inhibition drug-drug interactions metabolic stability combination therapy

Brain Penetration and CNS Target Engagement

In a systematic comparative study of five clinically applied MEK inhibitors, PD-0325901 was identified as the weakest substrate of both P-glycoprotein (P-gp; ABCB1) and breast cancer resistance protein (BCRP; ABCG2) in vitro, and its brain penetration in vivo was only marginally higher in Abcb1a/b;Abcg2-/- knockout mice compared with wild-type mice — a signature of low active efflux at the blood-brain barrier [1]. This contrasted sharply with trametinib, selumetinib, binimetinib, and pimasertib, all of which showed significantly greater brain accumulation in transporter-knockout animals, indicating that they are effectively excluded from the CNS by P-gp and/or BCRP at clinically relevant plasma levels. Critically, PD-0325901 was the only MEK inhibitor in the panel for which efficient target inhibition (pERK suppression) in the brain could be achieved at plasma concentrations that are clinically attainable; selumetinib also showed brain target inhibition, but only at plasma exposures far exceeding those achievable at its maximum tolerated dose [1]. This study explicitly recommended further development of PD-0325901 for intracranial neoplasms including glioblastoma [1].

Brain penetration
Head-to-head
Weakest P-gp/BCRP substrate; brain pERK suppression at clinically relevant plasma levels
Supports CNS MEK pathway target engagement studies. Reported unique profile among tested MEK inhibitors.
Based on MDCKII transwell and knockout mouse model comparison. Intracranial tumor model endpoint validation needed.
blood-brain barrier brain penetration P-glycoprotein BCRP CNS tumors intracranial efficacy

In Vivo Antitumor Efficacy Dose vs. CI-1040

In the syngeneic C26 mouse colon carcinoma model, the oral dose of PD-0325901 required to achieve a 70% incidence of complete tumor responses was 25 mg/kg/day, compared with 900 mg/kg/day for CI-1040 — a 36-fold reduction in the effective dose [1]. This dose differential reflects the integrated contributions of improved potency, solubility, bioavailability, and duration of target suppression. At a single oral dose of 25 mg/kg, PD-0325901 suppressed tumor pERK levels by 75% for a full 24 hours post-dose; in contrast, CI-1040 at a far higher dose of 150 mg/kg could inhibit pERK for only approximately 8 hours, with levels returning to control by 24 hours [1][2]. Extensive PK/PD modeling established that plasma concentrations of PD-0325901 as low as 0.10 µg/mL are sufficient for significant target inhibition in vivo, with EC50 values for pERK suppression across multiple xenograft models ranging from 0.005 to 0.054 µg/mL [2].

In vivo effective dose
Head-to-head
25 vs 900 mg/kg/day
36× lower dose for comparable response
Supports durable 24-hour pERK suppression with reported lower dose requirement in C26 model.
Syngeneic mouse C26 colon carcinoma model. Dose translation across models requires independent validation.
in vivo efficacy xenograft C26 colon carcinoma tumor response dose response

FDA Regulatory Milestone for NF1-Associated PN

On February 11, 2025, the FDA approved mirdametinib (Gomekli®) for adult and pediatric patients ≥2 years of age with NF1-associated symptomatic plexiform neurofibromas not amenable to complete resection [1]. This approval was based on the pivotal Phase 2b ReNeu trial (NCT03962543), which demonstrated a confirmed objective response rate (≥20% reduction in target PN volume by blinded independent central MRI review) of 41% (95% CI: 29-55) in adults and 52% (95% CI: 38-65) in the pediatric cohort [1]. This regulatory outcome establishes a distinct clinical differentiation: CI-1040, the direct predecessor compound, was terminated after Phase II due to insufficient antitumor activity across four tumor types — it never achieved regulatory approval [2]. Selumetinib (Koselugo®), the only other FDA-approved MEK inhibitor for NF1-PN, received approval on April 10, 2020, exclusively for pediatric patients 2 years and older — it does not carry an adult NF1-PN indication [3]. Mirdametinib is thus the first and only MEK inhibitor approved for adult NF1-PN patients, filling a regulatory and therapeutic gap [4].

FDA regulatory context
Cross-study comparable
Adult and pediatric NF1-PN approval (2025). Reported ORR 41% adults, 52% pediatrics (ReNeu Phase 2b).
Only MEK inhibitor with adult NF1-PN regulatory approval context. Supports research model reference selection.
Regulatory status reflects clinical evidence; research models may require distinct endpoint definitions.
FDA approval NF1 plexiform neurofibroma orphan drug regulatory differentiation clinical validation

Recommended Research and Industrial Applications


Brain-Penetrant MEK Inhibition for Intracranial Tumors

Based on the de Gooijer et al. (2018) comparative brain penetration study demonstrating that PD-0325901 is the weakest P-gp/BCRP substrate among five clinical MEK inhibitors and achieves efficient brain pERK suppression at clinically relevant plasma levels [1], researchers investigating MEK-ERK pathway dependence in intracranial neoplasms should preferentially select PD-0325901 over trametinib, selumetinib, binimetinib, or pimasertib. The study explicitly recommends PD-0325901 for further development in glioblastoma. In practical terms, for in vivo orthotopic glioma xenograft or genetically engineered mouse models, PD-0325901 at oral doses of 25 mg/kg/day provides sustained 24-hour target suppression (IC50 pERK in tumor: 0.012-0.054 µg/mL across multiple xenograft models) [2], with brain exposure that is not meaningfully restricted by efflux transporters — a property not shared by alternative MEK inhibitors.

NF1-Associated Plexiform Neurofibroma Research

PD-0325901 is the only MEK inhibitor with FDA approval for both adult and pediatric NF1-PN, supported by the ReNeu Phase 2b trial demonstrating 41% ORR in adults and 52% in children [3]. Preclinically, in the Nf1 flox/flox; Dhh-Cre genetically engineered mouse model of neurofibroma, PD-0325901 at doses as low as 0.5 mg/kg/day produced tumor shrinkage comparable to higher doses, with significant reduction in tumor cell proliferation [4]. For NF1-focused research programs, PD-0325901 provides a clinically validated standard with extensive peer-reviewed preclinical and clinical datasets, whereas CI-1040 is disqualified due to clinical failure and selumetinib lacks an adult NF1-PN regulatory label [5]. In vitro, PD-0325901 potently inhibits NF1-knockdown Schwann cell (RSC96) proliferation with sustained inhibitory activity comparable to trametinib and cobimetinib, but with the additional advantage of CNS accessibility for NF1-associated CNS tumor models [6].

Pluripotent Stem Cell Culture and iPSC Generation

PD-0325901 is a core component of the widely adopted 2i (two-inhibitor) ground-state pluripotency culture system, used in combination with the GSK3 inhibitor CHIR99021 to maintain mouse embryonic stem cells (mESCs) in a naive, hypomethylated, and transcriptionally homogeneous state [2]. Its subnanomolar MEK potency (IC50 0.33 nM, Ki 1.1 nM for MEK1) and high selectivity (inactive against 27 other kinases at >10 µM) minimize off-target perturbation of signaling networks that could inadvertently drive differentiation. For iPSC generation from mouse embryonic fibroblasts (MEFs) or human somatic cells, PD-0325901's solubility advantage over CI-1040 (190 vs <1 µg/mL at pH 6.5) [2] ensures reliable in-solution concentrations in culture medium, critical for reproducible reprogramming efficiency. Due to potent and sustained pERK suppression at low nanomolar culture concentrations, PD-0325901 is the standard MEK inhibitor for stem cell applications — CI-1040 cannot achieve equivalent target suppression at practical medium concentrations.

Combination Therapy with Low CYP3A4 Interaction Risk

For preclinical or clinical studies that combine MEK inhibition with other agents metabolized by CYP3A4 (e.g., PI3K inhibitors, taxanes, corticosteroids, or other kinase inhibitors), PD-0325901's CYP3A4 IC50 of >40 µM — more than 8-fold lower than CI-1040's 5 µM — directly reduces the risk of pharmacokinetic interactions that could confound efficacy or toxicity interpretation [2]. This property is particularly relevant for triple-combination studies (e.g., MEK + PI3K + mTOR inhibition or MEK + CDK4/6 inhibition) where multiple agents may compete for CYP-mediated clearance. The Phase I clinical dataset confirms dose-proportional exposure over a 30-fold dose range (1-30 mg BID) without evidence of auto-inhibition or accumulation, supporting predictable multi-agent pharmacology [7]. Researchers planning combination arms in xenograft or PDX studies should select PD-0325901 over CI-1040 when CYP3A4-mediated drug interactions could compromise experimental validity.

Application
Selection Property
Validation Focus
Brain-tumor MEK pathway studies
Lowest P-gp/BCRP substrate profile among clinical MEK inhibitors reviewed
Brain penetration and intracranial pERK target engagement model validation
NF1-PN pathway-response research
Adult and pediatric regulatory milestone context; extensive preclinical NF1 model datasets
NF1-pathway model endpoint review and comparator benchmarking
Ground-state pluripotency studies
Reported low-nanomolar MEK1/2 inhibition and high kinome selectivity profile
2i/LIF culture system target engagement and differentiation endpoint monitoring
Combination kinase inhibitor assays
Reported low CYP3A4 inhibition liability (>40 µM IC50)
CYP-mediated drug-drug interaction confounding assessment
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